molecular formula C10H7NO B1341090 4-Ethynyl-3-methoxybenzonitrile CAS No. 914105-99-0

4-Ethynyl-3-methoxybenzonitrile

Cat. No. B1341090
M. Wt: 157.17 g/mol
InChI Key: RNXAVSCCJGNNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethynyl-3-methoxybenzonitrile is a chemical compound with the molecular formula C10H7NO . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 4-Ethynyl-3-methoxybenzonitrile is 1S/C10H7NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-6H,2H3 . This indicates the presence of 10 carbon atoms, 7 hydrogen atoms, and 1 nitrogen and oxygen atom each in the molecule.


Physical And Chemical Properties Analysis

4-Ethynyl-3-methoxybenzonitrile is a solid substance that should be stored in a dry environment at 2-8°C . The molecular weight of the compound is 157.17 .

Scientific Research Applications

One related compound, 4-Hydroxy-3-Methoxybenzonitrile, has been synthesized from Vanillin as a precursor for the synthesis of 3’-methoxydaidzein . This compound is of interest due to its estrogen-like properties, which have been used in the treatment of degenerative diseases such as arteriosclerosis, hot flash symptoms, osteoporosis, and even for breast and prostate cancer . The synthesis was carried out through two steps of reaction: reduction of vanillin to vanillyl alcohol with NaBH4, then halogenation followed by nitrilization of the product with PBr3 and KCN . The yields of synthesis were 83% of white crystal of vanillyl alcohol and 36% of yellow crystal of 4-hydroxy-3-methoxybenzonitrile .

Safety And Hazards

The safety information for 4-Ethynyl-3-methoxybenzonitrile indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

properties

IUPAC Name

4-ethynyl-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-3-9-5-4-8(7-11)6-10(9)12-2/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXAVSCCJGNNQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586555
Record name 4-Ethynyl-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-3-methoxybenzonitrile

CAS RN

914105-99-0
Record name 4-Ethynyl-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Ethynyl-3-methoxybenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethynyl-3-methoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
4-Ethynyl-3-methoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Ethynyl-3-methoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Ethynyl-3-methoxybenzonitrile
Reactant of Route 5
Reactant of Route 5
4-Ethynyl-3-methoxybenzonitrile
Reactant of Route 6
4-Ethynyl-3-methoxybenzonitrile

Citations

For This Compound
2
Citations
SA Bakunov, SM Bakunova, T Wenzler… - Journal of medicinal …, 2010 - ACS Publications
Novel dicationic triazoles 1−60 were synthesized by the Pinner method from the corresponding dinitriles, prepared via the copper(I)-catalyzed azide−alkyne cycloaddition (CuAAC). The …
Number of citations: 200 pubs.acs.org
DA Patrick, SA Bakunov, SM Bakunova… - Journal of medicinal …, 2007 - ACS Publications
3,5-Bis(4-amidinophenyl)isoxazole (3) an analogue of 2,5-bis(4-amidinophenyl)furan (furamidine) in which the central furan ring is replaced by isoxazole and 42 novel analogues were …
Number of citations: 84 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.